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3-(Benzyloxy)-4-methoxyphenylboronic acid

Catalog No.
S681858
CAS No.
243990-54-7
M.F
C14H15BO4
M. Wt
258.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-4-methoxyphenylboronic acid

CAS Number

243990-54-7

Product Name

3-(Benzyloxy)-4-methoxyphenylboronic acid

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)boronic acid

Molecular Formula

C14H15BO4

Molecular Weight

258.08 g/mol

InChI

InChI=1S/C14H15BO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3

InChI Key

GKHSIZCQILKQCU-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)(O)O

Synthesis:

3-(Benzyloxy)-4-methoxyphenylboronic acid is an organic compound used as a building block in various organic synthesis reactions. Its synthesis can be achieved through different methods, including Suzuki-Miyaura coupling reactions and Negishi cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boron atom in the boronic acid and another carbon atom in a partner molecule, allowing for the creation of complex organic molecules. [, ]

Applications:

One primary application of 3-(Benzyloxy)-4-methoxyphenylboronic acid is in the synthesis of pharmaceutical compounds. Its incorporation into the structure of drug molecules can potentially modulate various properties, such as binding affinity, metabolic stability, and biological activity. Studies have explored its use in the development of drugs targeting diverse therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. [, , ]

Furthermore, 3-(Benzyloxy)-4-methoxyphenylboronic acid finds applications in the synthesis of functional materials. These materials exhibit specific properties tailored for various applications. For instance, research has explored its use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and liquid crystals. []

3-(Benzyloxy)-4-methoxyphenylboronic acid is an organic compound containing a boron atom bonded to two hydroxyl groups (OH) and a moiety derived from benzylic alcohol (C6H5CH2O) and methoxybenzene (C6H4OCH3). It belongs to the class of arylboronic acids, which are important building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

  • Suzuki Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds. This reaction is widely used in the synthesis of complex organic molecules.
  • Boronic Acid Reactions: The boronic acid can react with diols to form boronate esters, which are useful intermediates in organic synthesis.
  • Acid-Base Reactions: The acidic nature of the boronic acid group allows it to interact with bases, which can be utilized in various synthetic pathways .

Several synthetic routes have been developed for the preparation of 3-(benzyloxy)-4-methoxyphenylboronic acid:

  • Borylation of Phenolic Compounds: Starting from 4-methoxyphenol, a borylation reaction can introduce the boron atom through transition metal catalysis.
  • Substitution Reactions: The introduction of the benzyloxy group can be achieved through nucleophilic substitution reactions involving appropriate benzylic halides.
  • Coupling Reactions: Utilizing Suzuki coupling methods with pre-formed boronates can also yield this compound effectively .

3-(Benzyloxy)-4-methoxyphenylboronic acid finds applications primarily in:

  • Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for developing new therapeutic agents.
  • Material Science: The compound may be utilized in creating advanced materials through polymerization processes involving boron chemistry .

Interaction studies involving 3-(benzyloxy)-4-methoxyphenylboronic acid focus on its ability to form complexes with various substrates. These studies often examine:

  • Binding Affinities: Investigating how well this compound binds with biomolecules or other organic compounds.
  • Mechanistic Pathways: Understanding the pathways through which this compound exerts its biological effects or participates in

Several compounds share structural similarities with 3-(benzyloxy)-4-methoxyphenylboronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Benzyloxoy-3-methoxyphenylboronic acidSimilar substitution patternDifferent positioning of substituents
4-Methoxyphenylboronic acidLacks benzyloxy groupSimpler structure
3-Methoxy-4-boronoanilineContains an amine instead of phenolExhibits different reactivity

Uniqueness of 3-(Benzyloxy)-4-methoxyphenylboronic Acid

The unique combination of the benzyloxy and methoxy groups on the phenyl ring distinguishes this compound from others. This specific arrangement enhances its reactivity profile and potential applications in medicinal chemistry, making it a valuable compound for further research and development .

Wikipedia

3-(BENZYLOXY)-4-METHOXYPHENYLBORONIC ACID

Dates

Last modified: 08-15-2023

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